
1H-Pyrazole, 5,5'-sulfonylbis[4,5-dihydro-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-phenyl- is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique sulfonyl linkage and phenyl substitutions, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-phenyl- typically involves cyclocondensation reactions. One common method includes the reaction of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine in the presence of a catalyst such as vitamin B1 . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-phenyl- undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve the use of aryl halides and copper powder, leading to N-arylation of the pyrazole ring. The major products formed from these reactions include substituted pyrazoles and dihydropyrazoles, which have various applications in different fields.
Scientific Research Applications
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its fluorescence properties are due to the electron-withdrawing groups attached to the pyrazole ring, which affect its electronic structure and reactivity . In biological systems, the compound may interact with enzymes or receptors, leading to its observed pharmacological effects.
Comparison with Similar Compounds
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-phenyl- can be compared with other similar compounds such as:
3,5-Bis(phenyl)-4,5-dihydro-1H-pyrazole: This compound also has phenyl substitutions but lacks the sulfonyl linkage, making it less versatile in certain applications.
1-Phenyl-3-carbethoxypyrazolone: This compound has a different substitution pattern and exhibits different reactivity and applications. The uniqueness of 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-phenyl- lies in its sulfonyl linkage and the resulting properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
648891-72-9 |
|---|---|
Molecular Formula |
C18H18N4O2S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-phenyl-5-[(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)sulfonyl]-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,17-11-15(19-21-17)13-7-3-1-4-8-13)18-12-16(20-22-18)14-9-5-2-6-10-14/h1-10,17-18,21-22H,11-12H2 |
InChI Key |
KTMTYMVTVGXXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=CC=CC=C2)S(=O)(=O)C3CC(=NN3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



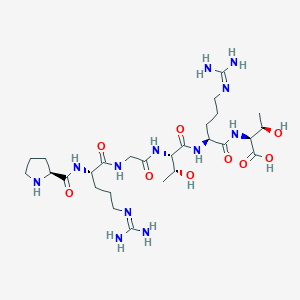
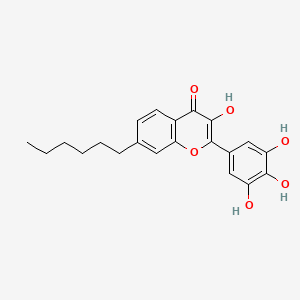
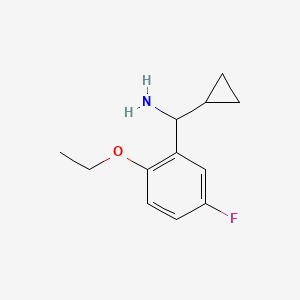
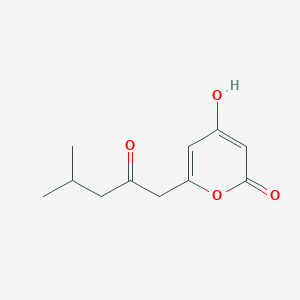
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-ethoxyphenyl)-3-methyl-](/img/structure/B12587459.png)
![1-[(Pyridin-4-yl)methyl]phthalazine](/img/structure/B12587466.png)
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;perchloric acid](/img/structure/B12587468.png)
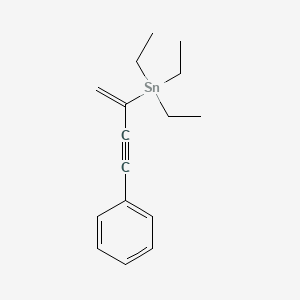
![Benzo[f]quinoline, 1-(3-chlorophenyl)-3-(2-thienyl)-](/img/structure/B12587487.png)
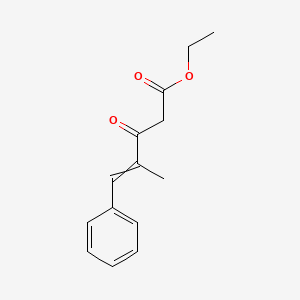
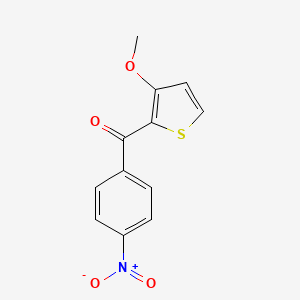
![Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]-](/img/structure/B12587503.png)
![4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B12587508.png)
